Cas no 657-35-2 ((1,1-Difluoroethyl)benzene)

(1,1-Difluoroethyl)benzene is a fluorinated aromatic compound characterized by the presence of two fluorine atoms on the ethyl substituent attached to a benzene ring. This structure imparts unique physicochemical properties, including enhanced stability and lipophilicity, making it valuable in pharmaceutical and agrochemical applications. The difluoroethyl group can influence electronic and steric effects, improving binding affinity in bioactive molecules. Its synthetic versatility allows for further functionalization, enabling its use as an intermediate in organofluorine chemistry. The compound's stability under various reaction conditions and compatibility with common synthetic methodologies further enhance its utility in research and industrial processes. Proper handling and storage are recommended due to its organic and fluorinated nature.
(1,1-Difluoroethyl)benzene structure
(1,1-Difluoroethyl)benzene structure
Product Name:(1,1-Difluoroethyl)benzene
CAS No:657-35-2
MF:C8H8F2
MW:142.145929336548
CID:39454
PubChem ID:10942535
Update Time:2025-10-31

(1,1-Difluoroethyl)benzene Chemical and Physical Properties

Names and Identifiers

    • 1,1-Difluoroethylbenzene
    • (1,1-Difluoroethyl)benzene
    • benzene, (1,1-difluoroethyl)-
    • (1,1-Difluoro-ethyl)-benzene
    • DTXSID00449096
    • AKOS005063319
    • PS-11895
    • FT-0718659
    • DWCFBWPLRGQFLN-UHFFFAOYSA-N
    • CS-0068774
    • EN300-1613891
    • J-503738
    • MFCD11975315
    • AMY5973
    • 1,1-difluoro-ethyl-benzene
    • SCHEMBL13554
    • 657-35-2
    • DB-001169
    • Inchi: 1S/C8H8F2/c1-8(9,10)7-5-3-2-4-6-7/h2-6H,1H3
    • InChI Key: DWCFBWPLRGQFLN-UHFFFAOYSA-N
    • SMILES: FC(C)(C1C=CC=CC=1)F

Computed Properties

  • Exact Mass: 142.05944
  • Monoisotopic Mass: 142.05940658g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 104
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • PSA: 0

(1,1-Difluoroethyl)benzene Pricemore >>

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(1,1-Difluoroethyl)benzene Related Literature

Additional information on (1,1-Difluoroethyl)benzene

Introduction to (1,1-Difluoroethyl)benzene (CAS No. 657-35-2)

(1,1-Difluoroethyl)benzene, with the chemical formula C₈H₇F₂, is a fluorinated aromatic compound characterized by the presence of a difluoroethyl group attached to a benzene ring. This compound, identified by its CAS number 657-35-2, has garnered significant attention in the field of organic chemistry and pharmaceutical research due to its unique structural and electronic properties. The introduction of fluorine atoms into the molecular framework not only modifies its physical and chemical characteristics but also opens up diverse applications in synthetic chemistry and material science.

The synthesis of (1,1-Difluoroethyl)benzene typically involves the reaction of benzene with 1,1-difluoroethanol or related intermediates under controlled conditions. Advanced catalytic methods have been developed to enhance the yield and purity of the product, making it more accessible for industrial and research purposes. The compound's stability under various reaction conditions further underscores its utility in complex synthetic transformations.

In recent years, (1,1-Difluoroethyl)benzene has been explored as a building block in the development of novel pharmaceuticals. Its aromatic structure and fluorinated side chain make it a promising candidate for drug design, particularly in the synthesis of bioactive molecules. Fluorinated aromatic compounds are known to exhibit enhanced metabolic stability and improved binding affinity to biological targets, which are critical factors in drug development.

One of the most intriguing aspects of (1,1-Difluoroethyl)benzene is its potential application in materials science. The incorporation of fluorine atoms into polymers and coatings can lead to materials with improved thermal stability, chemical resistance, and low surface energy. These properties are highly desirable in industries ranging from electronics to aerospace, where performance under extreme conditions is paramount.

Recent research has also highlighted the role of (1,1-Difluoroethyl)benzene in organic electronics. Its electron-deficient nature and ability to form stable radicals make it a candidate for use in organic light-emitting diodes (OLEDs) and photovoltaic cells. By optimizing its molecular structure, scientists aim to develop more efficient and cost-effective electronic devices.

The environmental impact of fluorinated compounds is another area of active investigation. While (1,1-Difluoroethyl)benzene offers numerous benefits in terms of reactivity and material properties, understanding its degradation pathways and ecological footprint is essential for sustainable chemistry. Studies have shown that proper handling and disposal methods can mitigate any potential environmental concerns associated with this compound.

In conclusion, (1,1-Difluoroethyl)benzene (CAS No. 657-35-2) represents a fascinating compound with broad applications across multiple scientific disciplines. Its unique structural features and versatile reactivity make it a valuable tool for researchers and industry professionals alike. As our understanding of fluorinated compounds continues to evolve, new possibilities for innovation and discovery are likely to emerge.

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